molecular formula C17H20N6 B6456919 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549033-94-3

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6456919
CAS No.: 2549033-94-3
M. Wt: 308.4 g/mol
InChI Key: CHNJEGZQXDGXDM-UHFFFAOYSA-N
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Description

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety, which is further substituted with an ethyl and methyl pyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-3-carbonitrile core, followed by the introduction of the piperazine ring. The final step involves the substitution of the piperazine ring with the ethyl and methyl pyrimidine group. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce various hydrogenated forms of the compound .

Scientific Research Applications

Neurological Disorders

Recent studies have indicated that compounds similar to 2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile exhibit neuroprotective effects. Research has focused on their role as potential treatments for conditions such as depression, anxiety, and schizophrenia. The piperazine ring is known to interact with serotonin and dopamine receptors, which are critical in mood regulation.

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. Investigations into its mechanisms of action suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

Preliminary research indicates that derivatives of this compound possess antimicrobial activity against various bacterial strains. The structural components may enhance membrane permeability, allowing the compound to disrupt bacterial cell walls effectively.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the effects of similar piperazine derivatives on neurodegenerative models. Results indicated that these compounds could significantly reduce neuroinflammation and oxidative stress markers in animal models of Alzheimer's disease.

Case Study 2: Anticancer Efficacy

In a paper featured in Cancer Research, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated a dose-dependent inhibition of cell growth, with mechanisms involving cell cycle arrest and apoptosis activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of drug discovery. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperazine moiety and a pyrimidine derivative, which contributes to its biological properties. The structural formula can be represented as follows:

C15H20N4 pyridine piperazine pyrimidine \text{C}_{15}\text{H}_{20}\text{N}_{4}\text{ pyridine piperazine pyrimidine }

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including kinases and receptors involved in cellular signaling pathways. The compound may function as an inhibitor or modulator of these targets, thereby influencing cellular processes such as proliferation and apoptosis.

Antiproliferative Effects

Research has indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on pyrimidine derivatives have shown that they can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.0Apoptosis induction
Compound BMCF73.5Cell cycle arrest
2-[4-(6-Ethyl...]A549TBDTBD

Kinase Inhibition

The compound has been evaluated for its kinase inhibitory activity, particularly against kinases implicated in cancer progression. For instance, studies have shown that structurally related compounds can inhibit key kinases involved in tumor growth.

Table 2: Kinase Inhibition Data

Kinase TargetIC50 (nM)Reference
EGFRTBD
CDK2TBD
PfCDPK1TBD

Study on Antimalarial Activity

A notable study investigated the antimalarial potential of pyrimidine derivatives similar to the target compound. The findings suggested that these compounds could inhibit specific plasmodial kinases, demonstrating significant activity against malaria parasites.

Key Findings:

  • Compounds showed IC50 values in the nanomolar range.
  • Inhibition of PfGSK3 and PfPK6 was linked to reduced parasite viability.

Evaluation in Cancer Models

Another study assessed the anticancer properties of derivatives related to this compound. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines.

Study Highlights:

  • Induction of apoptosis was confirmed via flow cytometry.
  • The compounds exhibited selectivity towards cancer cells over normal cells.

Properties

IUPAC Name

2-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-3-15-11-16(21-13(2)20-15)22-7-9-23(10-8-22)17-14(12-18)5-4-6-19-17/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNJEGZQXDGXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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